molecular formula C21H25N5O2S B2371555 N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-methylpiperazino)phenyl]thiourea CAS No. 343375-05-3

N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-methylpiperazino)phenyl]thiourea

Cat. No. B2371555
CAS RN: 343375-05-3
M. Wt: 411.52
InChI Key: UAKZUQHKPNMRIT-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-methylpiperazino)phenyl]thiourea, also known as CTN-10, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CTN-10 belongs to the class of thiourea derivatives, which are known for their diverse pharmacological properties.

Scientific Research Applications

  • Synthesis and Biological Activity : Esteves-Souza et al. (2006) synthesized a series of thiourea derivatives and evaluated their cytotoxic effects. These compounds showed significant antiproliferative action, suggesting potential use in cancer research (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).

  • Crystallographic Analysis : Toplak, Lah, Volmajer, Leban, & Majcen Le Maréchal (2003) reported the formation of 2-aminothiazolinone and 2-aminothiazole derivatives from similar reactions, indicating the utility of these compounds in crystallographic studies (Toplak, Lah, Volmajer, Leban, & Majcen Le Maréchal, 2003).

  • Chemical Synthesis and Structural Analysis : Fathalla, Čajan, Marek, & Pazdera (2001) conducted a study on the synthesis of thiourea derivatives, providing insights into their chemical structures and potential applications in synthetic chemistry (Fathalla, Čajan, Marek, & Pazdera, 2001).

  • In Vivo Metabolism Study : Kaymakçıoğlu, Rollas, & Kartal-Aricioglu (2003) explored the in vivo metabolism of thiourea derivatives in rats, contributing to the understanding of how these compounds are processed in biological systems (Kaymakçıoğlu, Rollas, & Kartal-Aricioglu, 2003).

  • Synthesis and Antibacterial Activity : Patel, Chikhalia, Pannecouque, & Clercq (2007) synthesized 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives and tested them for antibacterial and anti-HIV activities, indicating potential applications in infectious disease research (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

  • Characterization of Metabolic Pathways : Nielsen et al. (2017) characterized the metabolic pathways of NBOMe compounds, which include N-demethylation and dehydrogenation. This study is significant in understanding the biotransformations of thiourea derivatives in the body (Nielsen, Holm, Leth-Petersen, Kristensen, Olsen, & Linnet, 2017).

properties

IUPAC Name

1-(2-cyano-4,5-dimethoxyphenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-25-8-10-26(11-9-25)17-6-4-16(5-7-17)23-21(29)24-18-13-20(28-3)19(27-2)12-15(18)14-22/h4-7,12-13H,8-11H2,1-3H3,(H2,23,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKZUQHKPNMRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC3=CC(=C(C=C3C#N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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